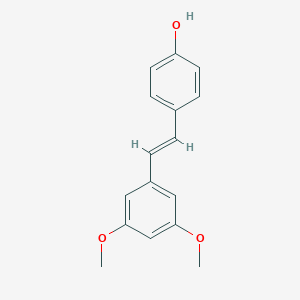
Pterostilbene
Vue d'ensemble
Description
Pterostilbene (trans-3,5-dimethoxy-4-hydroxystilbene) is a stilbenoid chemically related to resveratrol . It serves a defensive phytoalexin role in plants . It is found in almonds, various Vaccinium berries (including blueberries), grape leaves and vines, and Pterocarpus marsupium heartwood .
Molecular Structure Analysis
The chemical formula of Pterostilbene is C16H16O3 . Its molecular weight is 256.301 g/mol . The structures of the derivatives were confirmed using 1 H-NMR, 13 C-NMR, and HRMS (ESI) spectra .Chemical Reactions Analysis
Pterostilbene mainly underwent glucosylation, dehydrogenation, hydrogenation, demethoxylation, sulfation, NAC binding, methylene ketogenic, acetylation, and methylation .Physical And Chemical Properties Analysis
Pterostilbene is a light cream solid . Its melting point is between 89-92 ºC . The initial boiling point and boiling range is 420.4±35.0 °C .Applications De Recherche Scientifique
Metabolic Effects : Pterostilbene has been shown to reduce weight gain, liver fat, plasma cholesterol, adiposity, inflammatory biomarkers, blood glucose, and other characteristics of metabolic diseases in animal models. It may improve risk factors associated with diabetes, cardiovascular disease, fatty liver diseases, Alzheimer's disease, and other neurodegenerative diseases (Kim, Seo, & Yokoyama, 2020).
Antioxidant Activity : Pterostilbene's antioxidant activity has been implicated in anticarcinogenesis, modulation of neurological disease, anti-inflammation, attenuation of vascular disease, and amelioration of diabetes. Its increased bioavailability compared to other stilbene compounds may enhance its dietary benefits and possibly contribute to valuable clinical effects (McCormack & Mcfadden, 2013).
Biomedical Applications : Pterostilbene shows promise in inflammation, cancer prevention and therapy, insulin sensitivity, blood glycemia and lipid levels, cardiovascular diseases, aging, memory, and cognition. Its high in vivo bioavailability represents a fundamental advantage over similar compounds (Estrela et al., 2013).
Cancer Therapy : Pterostilbene has shown effectiveness in inhibiting the growth of human oral cancer cells by inducing cell cycle arrest and apoptosis. It also induces autophagy in cancer cells, suggesting its potential as a new agent for treating human oral cancer (Ko et al., 2015).
Diabetes Management : Pterostilbene has been successful in ameliorating glycemic control and insulin sensitivity while diminishing metabolic disturbances and hepatic oxidative stress in a fructose-induced type 2 diabetes mellitus (T2DM) rat model (Kosuru & Singh, 2017).
Brown Adipose Tissue Effects : Pterostilbene increases thermogenic and oxidative capacity of brown adipose tissue in obese rats, which may contribute to its antiobesity properties (Aguirre et al., 2016).
Antibacterial Effects : Pterostilbene has significant effects against Candida albicans biofilms, both in vitro and in vivo, and its activity is associated with the Ras/cAMP pathway (Li et al., 2014).
Exercise Endurance and Circadian Rhythm : Pterostilbene ameliorates exercise intolerance associated with circadian misalignment and mitochondrial dysfunction through the AMPK/SIRT1/PGC-1α pathway in sleep-restricted mice (Liu et al., 2020).
Laxative Effect and Gut Microbiota Analysis : Pterostilbene has been shown to have a laxative effect on slow transit constipation in mice, potentially achieved by inhibiting oxidative stress-induced apoptosis of interstitial cells of Cajal through the PI3K/AKT/Nrf2 signaling pathway (Yao et al., 2022).
Glucose Metabolism in Diabetic Rats : Pterostilbene affects key enzymes of glucose metabolism, showing a significant decrease in plasma glucose and an increase in plasma insulin levels in diabetic rats (Pari & Satheesh, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEUZFDZJKSGMX-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041106 | |
| Record name | Pterostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pterostilbene | |
CAS RN |
537-42-8 | |
| Record name | Pterostilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pterostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pterostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PTEROSTILBENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26R60S6A5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



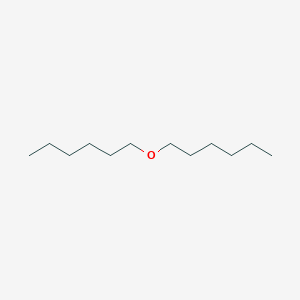

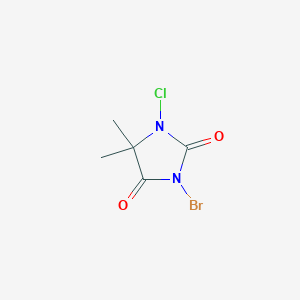
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)

![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)

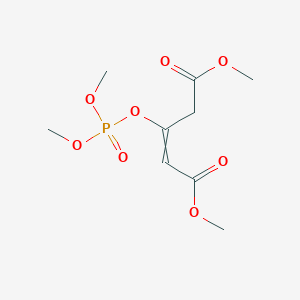
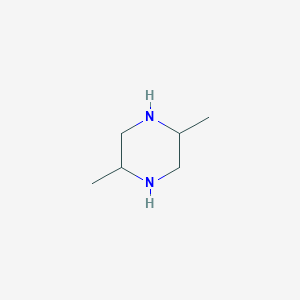
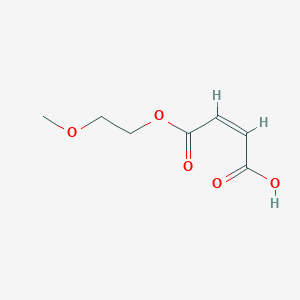
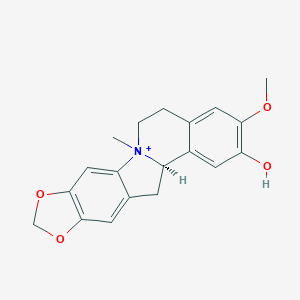
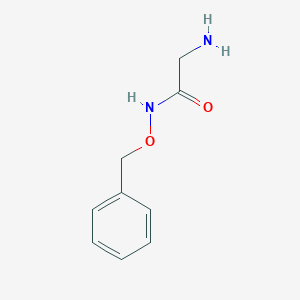
![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)
